molecular formula C11H10N4O2 B1236045 4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B1236045
M. Wt: 230.22 g/mol
InChI Key: RUJZIZIQGHPDDL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(phenylmethylene)amino]-1,2,5-oxadiazole-3-carboxamide is a member of benzenes.

Scientific Research Applications

Synthesis and Biological Activity

4-Methyl-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide belongs to a class of compounds known for their significant biological activities. Research has focused on synthesizing various derivatives and evaluating their biological properties.

  • Cytotoxicity and Antimicrobial Evaluation : Compounds in this class have been synthesized and shown to possess notable cytotoxic properties. For instance, certain derivatives have demonstrated significant cytotoxicity, comparable to standard drugs like podophyllotoxin. Moreover, these compounds exhibit antimicrobial activities, suggesting potential use in treating bacterial infections (Mutchu et al., 2018).

  • Antimicrobial Agents : The synthesis of novel derivatives, such as pyrazole integrated oxadiazoles, has been explored. These derivatives have shown potent to weak antimicrobial activity, with some compounds emerging as effective antimicrobial agents (Ningaiah et al., 2014).

  • Synthesis of N-Substituted Derivatives : Research has also been conducted on synthesizing N-substituted derivatives of related oxadiazoles, which have shown moderate to talented antibacterial activity. Such studies contribute to the development of new antimicrobial agents (Khalid et al., 2016).

Pharmacological Screening

These compounds have also been evaluated for various pharmacological activities, indicating their potential as therapeutic agents.

  • Analgesic and Anti-inflammatory Activities : Certain oxadiazole derivatives linked to quinazolin-4-one have been synthesized and screened for analgesic and anti-inflammatory activities. Some derivatives have shown potent activity in these areas (Dewangan et al., 2016).

  • Antibacterial and Antifungal Activities : Other derivatives, such as those possessing benzofuran moiety, have been synthesized and evaluated for their antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Sangapure & Basawaraj, 2004).

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C11H10N4O2/c1-8-10(15-17-14-8)11(16)13-12-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,16)/b12-7+

InChI Key

RUJZIZIQGHPDDL-KPKJPENVSA-N

Isomeric SMILES

CC1=NON=C1C(=O)N/N=C/C2=CC=CC=C2

SMILES

CC1=NON=C1C(=O)NN=CC2=CC=CC=C2

Canonical SMILES

CC1=NON=C1C(=O)NN=CC2=CC=CC=C2

solubility

28.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 2
4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 4
4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 5
4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 6
4-METHYL-N'-[(E)-PHENYLMETHYLENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

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